molecular formula C12H17NO3 B12327100 [Ethyl-(4-methoxy-benzyl)-amino]-acetic acid

[Ethyl-(4-methoxy-benzyl)-amino]-acetic acid

Cat. No.: B12327100
M. Wt: 223.27 g/mol
InChI Key: IDZHWZOPXFDZME-UHFFFAOYSA-N
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Description

[Ethyl-(4-methoxy-benzyl)-amino]-acetic acid is an organic compound that features a benzyl group substituted with a methoxy group and an ethylamino group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Ethyl-(4-methoxy-benzyl)-amino]-acetic acid typically involves the reaction of 4-methoxybenzylamine with ethyl bromoacetate under basic conditions to form the intermediate ethyl-(4-methoxy-benzyl)-amino acetate. This intermediate is then hydrolyzed to yield the target compound. The reaction conditions often include the use of solvents like ethanol or methanol and bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[Ethyl-(4-methoxy-benzyl)-amino]-acetic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl position can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 4-methoxybenzylamine.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

[Ethyl-(4-methoxy-benzyl)-amino]-acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [Ethyl-(4-methoxy-benzyl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The methoxy and amino groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzylamine: Shares the benzyl and methoxy groups but lacks the acetic acid moiety.

    Ethylaminoacetic acid: Contains the ethylamino and acetic acid groups but lacks the benzyl and methoxy groups.

Uniqueness

[Ethyl-(4-methoxy-benzyl)-amino]-acetic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

2-[ethyl-[(4-methoxyphenyl)methyl]amino]acetic acid

InChI

InChI=1S/C12H17NO3/c1-3-13(9-12(14)15)8-10-4-6-11(16-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,14,15)

InChI Key

IDZHWZOPXFDZME-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=C(C=C1)OC)CC(=O)O

Origin of Product

United States

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